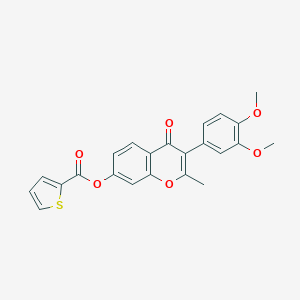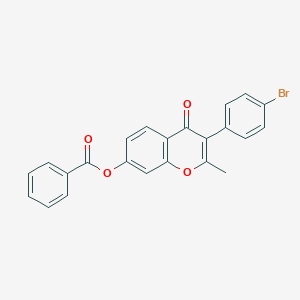
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has shown potential in combating various microbial species. It can be synthesized using Gewald synthesis and has been tested for its in vitro antibacterial and antifungal activities. The compound exhibits potent antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli , with promising minimum inhibitory concentration (MIC) values .
Antioxidant Properties
The derivatives of this compound have been evaluated for their antioxidant capabilities using methods like the DPPH assay. Some derivatives have demonstrated excellent antioxidant activity, which is crucial in preventing oxidative stress-related diseases .
Anticorrosion Applications
In the field of materials science, certain derivatives of this compound have shown significant anticorrosion efficiency . This makes it a valuable agent for protecting metals and alloys from corrosion, which is a major concern in industrial applications .
Anticancer Potential
Research has indicated that some derivatives can exhibit cytotoxic activity against cancer cell lines, such as the human lung cancer cell line (A-549). This opens up possibilities for the compound to be used in the development of anticancer drugs .
Organic Optoelectronics
The compound’s derivatives can serve as building blocks for organic optoelectronics due to their ability to modulate photoluminescence properties. They can be used in the development of donor and acceptor materials in organic solar cells, contributing to advancements in renewable energy technologies .
Modular Chemical Synthesis
The compound can be utilized as a chemical building block for the assembly of structurally diverse derivatives. This versatility is essential for creating a wide range of molecules with tailored properties for various scientific applications .
Pharmaceutical Drug Design
Given its varied biological activities, the compound can be instrumental in the design of new pharmaceutical drugs. Its derivatives’ interaction with biological systems provides a foundation for developing medications with better pharmacodynamic and pharmacokinetic properties .
Electronic Structure Modulation
The compound’s ability to stabilize quinoidal resonance and narrow the energy gap makes it suitable for modulating electronic structures. This property is particularly useful in synthesizing materials for electronic devices .
Mecanismo De Acción
Target of Action
Thiophene derivatives have been studied for theirantimicrobial, antioxidant, anticorrosion, and anticancer activities . They have shown potent activity against various microbial species, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi .
Mode of Action
Thiophene derivatives are known to interact with their targets, leading to changes that result in their antimicrobial, antioxidant, anticorrosion, and anticancer effects .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biological pathways related to their antimicrobial, antioxidant, anticorrosion, and anticancer activities .
Result of Action
Thiophene derivatives have demonstrated various biological effects, including antimicrobial, antioxidant, anticorrosion, and anticancer activities . For instance, certain thiophene derivatives have shown effective cytotoxic activity against human lung cancer cell lines .
Propiedades
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O6S/c1-13-21(14-6-9-17(26-2)19(11-14)27-3)22(24)16-8-7-15(12-18(16)28-13)29-23(25)20-5-4-10-30-20/h4-12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIFOUBTDSMBEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-Ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B383579.png)
![Methyl 4-[2-(2-methoxyphenyl)vinyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B383582.png)

![Ethyl 3-(4-methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxochromene-2-carboxylate](/img/structure/B383584.png)
![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-ethenylphenyl)methoxy]-6-ethylchromen-4-one](/img/structure/B383585.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383586.png)
![7-[(2,4-Dichlorophenyl)methoxy]-3-(4-methoxyphenyl)-2-methylchromen-4-one](/img/structure/B383589.png)


![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-[(2-fluorobenzyl)oxy]-2-methyl-6-propyl-4H-chromen-4-one](/img/structure/B383596.png)
![Ethyl 7-[(2-fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate](/img/structure/B383597.png)

![Ethyl 7-[(2-chloro-4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate](/img/structure/B383599.png)
